2-Bromo-5-fluoro-4-iodobenzoic acid
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Overview
Description
2-Bromo-5-fluoro-4-iodobenzoic acid: is an organic compound with the molecular formula C7H3BrFIO2 It is a benzoic acid derivative that contains bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-4-iodobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzoic acids on biological systems. It may also be used in the development of new biochemical assays and probes .
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used to synthesize novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism by which 2-Bromo-5-fluoro-4-iodobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the presence of halogen atoms influences the compound’s reactivity and selectivity. The molecular targets and pathways involved in biological and medicinal applications are determined by the compound’s interaction with specific enzymes, receptors, or cellular components .
Comparison with Similar Compounds
2-Fluoro-5-iodobenzoic acid: Lacks the bromine substituent but shares similar reactivity and applications.
5-Bromo-4-fluoro-2-iodobenzoic acid: A positional isomer with similar chemical properties.
2-Iodosobenzoic acid: Contains iodine but lacks bromine and fluorine substituents.
Uniqueness: 2-Bromo-5-fluoro-4-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H3BrFIO2 |
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Molecular Weight |
344.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
ITUUVHHYMATVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)C(=O)O |
Origin of Product |
United States |
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